Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of piperazine, a heterocyclic organic compound . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves nucleophilic displacement reactions . For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined using techniques like FT-IR, 1H & 13C NMR, and LCMS .Chemical Reactions Analysis
Ethers like this compound can undergo a variety of reactions. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined to be 237.295 Da .Scientific Research Applications
Molecular Structure and Bonding
The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, a related compound, adopts a unique distorted half-chair configuration. Hydrogen bonds between its OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group, have been identified, highlighting its structural uniqueness (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis Processes
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, plays a crucial role as an intermediate in the synthesis of Jak3 inhibitors. A synthesis method has been proposed for this compound, starting from readily available 4-methylpyridinium, and includes a series of steps such as SN2 substitution and oxidation by Jones reagent (Chen Xin-zhi, 2011).
Stereochemistry and Synthesis Variations
The reaction of tert-butyl 4-oxopiperidine-1-carboxylate derivatives with various reagents leads to the formation of unique molecular structures. These reactions are crucial for the stereoselective synthesis of piperidine derivatives, showcasing the versatility of tert-butyl oxopiperidine carboxylates in creating complex molecular structures (Moskalenko & Boev, 2014).
Crystallographic Analysis
X-ray studies have revealed the crystal structure of compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, providing insight into the molecular packing and hydrogen bonding patterns within these molecules (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Applications in Peptidomimetics
Selective O-deprotection of similar compounds has led to the synthesis of enantiomerically pure alcohols, which can be transformed into peptide templates for peptidomimetics. This highlights the role of such compounds in synthesizing diastereomerically pure constrained peptidomimetics, important in drug discovery and molecular biology (Franceschini, Sonnet, & Guillaume, 2005).
Mechanism of Action
Future Directions
The future directions for research on tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds could involve exploring their potential applications in various fields. For instance, piperazine derivatives could be further explored for their potential use in the development of new organic compounds .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPFSPWCIJGMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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